Allyl D-Glucuronate
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Overview
Description
Allyl D-Glucuronate is a chemical compound with the molecular formula C₉H₁₄O₇ and a molecular weight of 234.20 g/mol . It is primarily used in the synthesis of 1 β-O-acyl glucuronides . These glucuronides are important metabolites in drug metabolism and are known for their role in detoxification processes in the liver.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Allyl D-Glucuronate’s primary mechanism of action is based on its structural similarity to natural sugar substrates, which allows it to interact specifically with various enzymes involved in the glycosaminoglycan (GAG) biosynthetic pathways .
Cellular Effects
Given its role in the synthesis of 1 β-O-acyl glucuronides , it can be inferred that it may influence cellular processes related to these compounds.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes in the GAG biosynthetic pathways due to its structural similarity to natural sugar substrates .
Metabolic Pathways
This compound is involved in the GAG biosynthetic pathways . It interacts with various enzymes in these pathways due to its structural similarity to natural sugar substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl D-Glucuronate can be synthesized through the esterification of D-glucuronic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or diols.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: The allyl group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Allyl alcohol derivatives.
Substitution: Substituted allyl glucuronates.
Scientific Research Applications
Allyl D-Glucuronate is widely used in scientific research due to its role in the synthesis of 1 β-O-acyl glucuronides. These glucuronides are crucial in studying drug metabolism and detoxification pathways in the liver. They are also used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body .
In biology and medicine, this compound is used to investigate the mechanisms of glucuronidation, a process where glucuronic acid is added to substances to increase their solubility and facilitate excretion. This compound is also employed in the synthesis of complex carbohydrates and glycoconjugates, which are important in cell signaling and molecular recognition processes .
Comparison with Similar Compounds
- Methyl D-Glucuronate
- Ethyl D-Glucuronate
- Propyl D-Glucuronate
Comparison: Allyl D-Glucuronate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, and propyl counterparts. The allyl group allows for additional chemical transformations such as epoxidation and nucleophilic substitution, making this compound a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
prop-2-enyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2/t4-,5-,6+,7-,8?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPHSXHTCHCXAT-YTWDBIDXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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